Obacunone

Übersicht

Beschreibung

Obacunone is a limonoid abundantly found in Citrus fruits . It exhibits a variety of bioactivities . It has been studied for its effects on a colorectal cancer (CRC) mouse model .

Synthesis Analysis

Obacunone has been found to activate Nrf2 by inhibiting Nrf2 ubiquitinated proteasome degradation . It also interacts with macrophage migration inhibitory factor (MIF) which attenuates receptor activator of nuclear factor kappa B (NF-κB) ligand (RANKL)-induced signaling pathways .

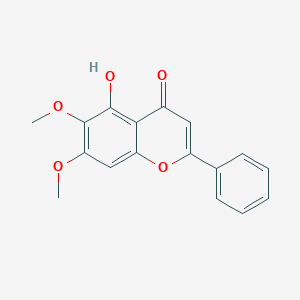

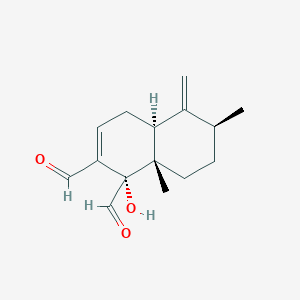

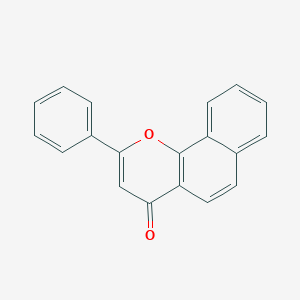

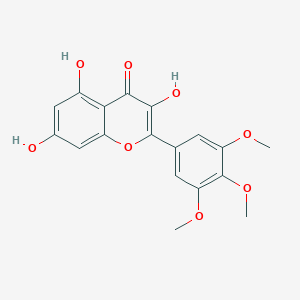

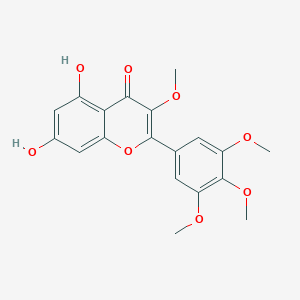

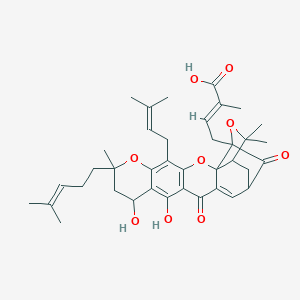

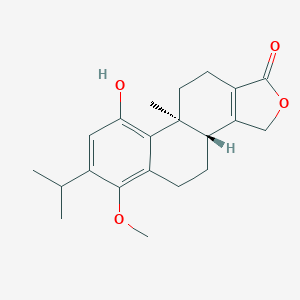

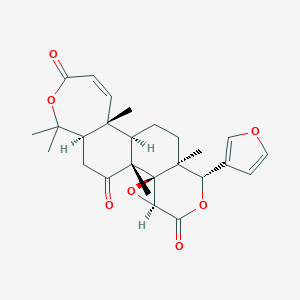

Molecular Structure Analysis

The molecular formula of Obacunone is C26H30O7 .

Chemical Reactions Analysis

Obacunone has been found to inhibit the proliferation activities of colorectal cancer cells . It induces colorectal cancer cells G1 and G2 phases arrest, and suppresses the expression of cell cycle genes .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Obacunone has shown potential as a therapeutic option against tumors . While the specific methods of application and experimental procedures vary across studies, the general approach involves using obacunone as a treatment agent in cell culture or animal models of cancer. The outcomes have indicated that obacunone can inhibit tumor growth, although the specific results and statistical analyses depend on the type of cancer and the experimental conditions .

Treatment of Fibrotic Diseases

Obacunone has been researched for its potential in treating fibrotic diseases . The methods of application typically involve using obacunone as a treatment agent in cell culture or animal models of fibrosis. The results have shown that obacunone can mitigate fibrosis, but the specific outcomes and statistical analyses depend on the type of fibrosis and the experimental conditions .

Bone and Cholesterol Metabolism Diseases

Research has indicated that obacunone could be a promising therapeutic option for diseases related to bone and cholesterol metabolism . The application methods and experimental procedures vary across studies, but generally involve using obacunone as a treatment agent in relevant disease models. The outcomes have suggested that obacunone can positively impact bone and cholesterol metabolism, although the specific results and statistical analyses depend on the disease model and experimental conditions .

Antimicrobial Activity

Obacunone has been studied for its potential to treat infections caused by pathogenic microorganisms . The methods of application typically involve using obacunone as an antimicrobial agent in vitro or in vivo models of infection. The results have shown that obacunone can inhibit the growth of certain pathogens, but the specific outcomes and statistical analyses depend on the type of pathogen and the experimental conditions .

Treatment of Ulcerative Colitis

Obacunone has been found to protect against ulcerative colitis in mice by modulating gut microbiota, attenuating TLR4/NF-κB signaling cascades, and improving disrupted epithelial barriers . In this study, obacunone was administered to mice with dextran sulfate sodium (DSS)-induced ulcerative colitis. The results showed that obacunone alleviated the severity of the disease, modulated the abnormal composition of the gut microbiota, attenuated the excessive activation of TLR4/NF-κB signaling, and promoted the expression of tight junction proteins .

Photoprotective Effects

Obacunone has been reported to have photoprotective effects, protecting retinal epithelial cells against solar radiation-induced oxidative injury . This suggests potential applications in the field of ophthalmology, particularly in conditions related to solar radiation exposure .

Antiviral Activity

Obacunone has been found to have antiviral properties . The specific methods of application and experimental procedures vary across studies, but generally involve using obacunone as a treatment agent in cell culture or animal models of viral infection. The outcomes have indicated that obacunone can inhibit viral replication, although the specific results and statistical analyses depend on the type of virus and the experimental conditions .

Insect-Repellent and Insecticidal Effects

Obacunone has been reported to have insect-repellent and insecticidal effects . It has been found to inhibit mosquito molting and induce food refusal in Colorado potato beetle larvae . These findings suggest potential applications of obacunone in pest control.

9. Shortening of Sleep Time in Mice Research has indicated that obacunone can shorten sleep time in mice . The specific methods of application and experimental procedures vary across studies, but generally involve administering obacunone to mice and observing changes in sleep patterns. The outcomes have suggested that obacunone can influence sleep duration, although the specific results and statistical analyses depend on the experimental conditions .

Activation of Nrf2-Dependent Antioxidant Responses

Obacunone has been found to activate the Nrf2-dependent antioxidant responses . This suggests potential applications in conditions related to oxidative stress . In one study, obacunone was found to strongly inhibit bleomycin-induced lung fibrosis in mice .

Protection Against Oxidative Injury

Obacunone has been reported to protect retinal epithelial cells against solar radiation-induced oxidative injury . This suggests potential applications in the field of ophthalmology, particularly in conditions related to solar radiation exposure .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1R,2R,4S,7S,8S,11R,12R,18R)-7-(furan-3-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O7/c1-22(2)16-12-17(27)25(5)15(23(16,3)9-7-18(28)32-22)6-10-24(4)19(14-8-11-30-13-14)31-21(29)20-26(24,25)33-20/h7-9,11,13,15-16,19-20H,6,10,12H2,1-5H3/t15-,16+,19+,20-,23-,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYJEFRPIKEYBL-OASIGRBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)OC([C@@H]4CC(=O)[C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=COC=C6)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20996592 | |

| Record name | 8-(Furan-3-yl)-1,1,5a,7a,11b-pentamethyl-5b,6,7,7a,8,11b,13,13a-octahydrooxireno[4',5']pyrano[4',3':5,6]naphtho[2,1-c]oxepine-3,10,12(1H,5aH,10aH)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20996592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Obacunone | |

CAS RN |

751-03-1 | |

| Record name | Obacunone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=751-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Obacunone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000751031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(Furan-3-yl)-1,1,5a,7a,11b-pentamethyl-5b,6,7,7a,8,11b,13,13a-octahydrooxireno[4',5']pyrano[4',3':5,6]naphtho[2,1-c]oxepine-3,10,12(1H,5aH,10aH)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20996592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

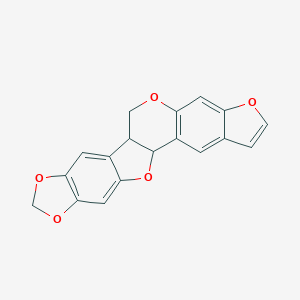

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.